Acotiamide methyl ether-d9 is a deuterated analog of acotiamide, which is primarily recognized for its therapeutic applications in treating functional dyspepsia. This compound is notable for its isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. The molecular formula for acotiamide methyl ether-d9 is , and it has a molecular weight of approximately 473.63 g/mol .
Acotiamide methyl ether-d9 is classified as a pharmaceutical compound and falls under the category of gastrointestinal agents. It is derived from acotiamide, which acts as a prokinetic agent by modulating the activity of the gastrointestinal tract. The compound can be sourced from various chemical suppliers, including LGC Standards and United States Biological, which provide certified reference materials for research purposes .
The synthesis of acotiamide methyl ether-d9 involves several steps that include the protection of functional groups, acylation, and condensation reactions. One reported synthetic route begins with 2-hydroxyl-4,5-dimethoxybenzoic acid, which is reacted with various reagents to facilitate the formation of the desired product. For example, the reaction with tert-butyloxycarbonyl chloride in dry toluene yields intermediates that are further processed to obtain acotiamide methyl ether-d9 .
Key steps in the synthesis process include:
The molecular structure of acotiamide methyl ether-d9 features a complex arrangement that includes aromatic rings and heteroatoms. The presence of deuterium atoms (D) in place of hydrogen enhances its stability and alters its physical properties slightly compared to its non-deuterated counterpart.
Key structural data include:
Acotiamide methyl ether-d9 can participate in various chemical reactions typical for amides and ethers. These reactions may include hydrolysis, where water reacts with the compound to yield acotiamide or other degradation products. The presence of deuterium allows for tracking metabolic pathways via mass spectrometry due to distinct mass shifts during these transformations.
Reactions involving acotiamide methyl ether-d9 may also be studied in vitro to understand its interaction with biological targets such as receptors involved in gastrointestinal motility.
Acotiamide methyl ether-d9 exerts its pharmacological effects primarily through modulation of neurotransmitter release in the gastrointestinal tract. It is believed to enhance gastric motility by acting on muscarinic receptors, thereby improving symptoms associated with functional dyspepsia.
The mechanism involves:
Quantitative data from pharmacokinetic studies indicate that deuterated compounds may exhibit altered absorption rates and metabolic profiles compared to their non-deuterated forms, providing insights into their efficacy and safety .
Acotiamide methyl ether-d9 exhibits several notable physical and chemical properties:
Relevant data includes:
Acotiamide methyl ether-d9 serves multiple scientific purposes:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0